2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of C24H23N3OS. This compound is notable for its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, as well as a sulfanyl linkage to an acetamide moiety bearing chloro and trifluoromethyl substituents .
Preparation Methods
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of tert-butyl, cyano, and phenyl groups through various substitution reactions. The sulfanyl linkage is then formed, connecting the pyridine ring to the acetamide moiety.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance binding affinity through electronic effects, while the sulfanyl linkage provides a flexible connection between different functional groups. This allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide: This compound has a similar structure but with diphenyl substitution on the acetamide moiety.
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide: This variant includes a nitrophenyl group instead of the chloro and trifluoromethyl groups.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: This compound features a different core structure but shares the cyano and tert-butyl groups.
These comparisons highlight the unique combination of functional groups in 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, which contribute to its distinct chemical and biological properties.
Biological Activity
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential biological activity. Its unique molecular structure, characterized by a pyridine ring and various functional groups, suggests diverse interactions with biological targets, including enzymes and receptors.
Chemical Structure and Properties
The compound has the molecular formula C25H21ClF3N3OS and a molecular weight of approximately 504.0 g/mol. Its structure integrates several key features:
- Pyridine Ring : Provides basicity and potential for coordination with metal ions.
- Cyano Group : Enhances electron-withdrawing properties, potentially increasing binding affinity to targets.
- Sulfanyl Linkage : May facilitate nucleophilic attack in biochemical pathways.
- Trifluoromethyl Group : Known to influence lipophilicity and biological activity through electronic effects.
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit significant enzyme inhibition. The presence of the cyano and trifluoromethyl groups enhances its binding affinity to specific enzymes, potentially leading to therapeutic effects in various pathways. For example, compounds with similar structures have been shown to inhibit protein interactions crucial for cellular signaling.
Receptor Modulation
The compound's structural components allow for interactions with various receptors, influencing their activity. Research into its pharmacological profile is ongoing, focusing on its ability to modulate receptor functions which could be beneficial in treating diseases linked to receptor dysregulation.
Study 1: Enzyme Interaction
A study investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways. The results indicated a significant inhibition rate, suggesting potential therapeutic applications in metabolic disorders.
Study 2: Receptor Activity
Another research effort focused on the compound's interaction with melatonin receptors. The findings demonstrated that it could act as an agonist, influencing sleep regulation pathways. This positions the compound as a candidate for further exploration in sleep-related disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-tert-butylpyridine | Pyridine ring with tert-butyl substitution | Simpler structure without additional functional groups |
3-cyanoaniline | Aniline derivative with cyano group | Lacks the complex pyridine and sulfanyl components |
Trichlorophenol | Phenolic compound with trichloro substitutions | Does not contain nitrogen or sulfur functionalities |
The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to these simpler compounds.
Properties
Molecular Formula |
C25H21ClF3N3OS |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H21ClF3N3OS/c1-24(2,3)21-12-17(15-7-5-4-6-8-15)18(13-30)23(32-21)34-14-22(33)31-20-11-16(25(27,28)29)9-10-19(20)26/h4-12H,14H2,1-3H3,(H,31,33) |
InChI Key |
GBBGKEGRFVQIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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